Ethyl-2,3-Dimethylchinoxalin-6-carboxylat

Übersicht

Beschreibung

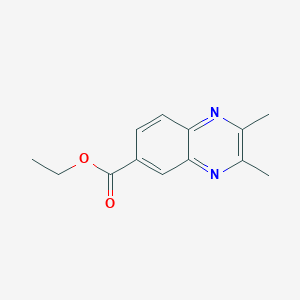

Ethyl 2,3-dimethylquinoxaline-6-carboxylate is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidiabetic Agents

Recent studies have highlighted the potential of quinoxaline derivatives, including ethyl 2,3-dimethylquinoxaline-6-carboxylate, as α-glucosidase inhibitors. These compounds are being investigated for their ability to manage blood glucose levels in diabetic patients. A series of diphenylquinoxaline-6-carbohydrazide hybrids were synthesized and evaluated for their inhibitory activity against α-glucosidase, demonstrating promising results with IC50 values comparable to standard treatments such as acarbose .

Antitumor Activity

Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including antitumor effects. The structural diversity of these compounds allows for modifications that can enhance their efficacy against various cancer cell lines. Ethyl 2,3-dimethylquinoxaline-6-carboxylate serves as a precursor for synthesizing novel antitumor agents through structural modifications .

Agricultural Applications

Herbicide Development

The compound has been incorporated into the design of new herbicides targeting the HPPD (4-hydroxyphenylpyruvate dioxygenase) enzyme. Research has shown that introducing a quinoxaline ring into herbicidal scaffolds can enhance binding affinity to the target enzyme, potentially leading to the development of more effective herbicides . This application is particularly relevant as the agricultural sector seeks to develop safer and more efficient herbicides.

Case Study 1: Synthesis of Antidiabetic Agents

A study focused on synthesizing diphenylquinoxaline-6-carbohydrazide hybrids reported that these compounds exhibited significant α-glucosidase inhibitory activity. The most potent derivative showed an IC50 value of 21.92 µg/mL, comparable to acarbose (IC50 = 22.32 µg/mL). This research underscores the potential of ethyl 2,3-dimethylquinoxaline-6-carboxylate as a critical building block in developing new antidiabetic therapies .

Case Study 2: Herbicide Development

Research into triketone-quinoxaline hybrids revealed that ethyl 2,3-dimethylquinoxaline-6-carboxylate could be effectively utilized to create new herbicides targeting HPPD. The study demonstrated that modifications to the quinoxaline structure could enhance its interaction with target enzymes, leading to improved herbicidal activity against resistant weed species .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dimethylquinoxaline-6-carboxylate typically involves the condensation of 2,3-dimethylquinoxaline with ethyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for Ethyl 2,3-dimethylquinoxaline-6-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,3-dimethylquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents into the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science .

Wirkmechanismus

The mechanism of action of Ethyl 2,3-dimethylquinoxaline-6-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.

Pathways Involved: It can inhibit key pathways such as tyrosine kinase and C-MET kinase, leading to the induction of apoptosis and inhibition of cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,3-dimethylquinoxaline-6-carboxylate can be compared with other similar compounds such as:

Methyl 2,3-dimethylquinoxaline-6-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 2,3-dimethoxynaphthalene-6-carboxylate: Contains a naphthalene ring instead of a quinoxaline ring.

Ethyl 2,3-dichloroquinoxaline-6-carboxylate: Contains chlorine substituents on the quinoxaline ring.

The uniqueness of Ethyl 2,3-dimethylquinoxaline-6-carboxylate lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications .

Biologische Aktivität

Ethyl 2,3-dimethylquinoxaline-6-carboxylate is a significant compound in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

Ethyl 2,3-dimethylquinoxaline-6-carboxylate features a quinoxaline backbone with two methyl groups at positions 2 and 3, and a carboxylate group at position 6. This structure contributes to its lipophilicity and biological reactivity.

1. Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. It is particularly effective in inhibiting the growth of Gram-positive and Gram-negative bacteria.

- Mechanism of Action : Ethyl 2,3-dimethylquinoxaline-6-carboxylate interacts with bacterial enzymes and disrupts cell wall synthesis, leading to cell lysis.

2. Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity across several cancer cell lines.

- In Vitro Studies : In studies involving human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), ethyl 2,3-dimethylquinoxaline-6-carboxylate showed IC50 values in the low micromolar range, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HCT-116 | 1.9 | Doxorubicin | 3.23 |

| MCF-7 | 2.3 | Doxorubicin | 3.23 |

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis through the inhibition of key signaling pathways such as tyrosine kinase and C-MET kinase, which are crucial for cell proliferation and survival .

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the structure of quinoxaline derivatives can significantly alter their biological activity. For instance:

- Substitution Effects : The introduction of electron-withdrawing or electron-donating groups at specific positions on the quinoxaline ring can enhance or diminish activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methyl | 2,3 | Increased lipophilicity |

| Electron-withdrawing | 6 | Decreased AChE inhibition |

| Electron-donating | 6 | Increased AChE inhibition |

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, ethyl 2,3-dimethylquinoxaline-6-carboxylate was tested against various cancer cell lines. The results indicated that it effectively inhibited tumor growth by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting potential for development as an antimicrobial agent.

Eigenschaften

IUPAC Name |

ethyl 2,3-dimethylquinoxaline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-4-17-13(16)10-5-6-11-12(7-10)15-9(3)8(2)14-11/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUQPOGWJUMYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331553 | |

| Record name | ethyl 2,3-dimethylquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32388-06-0 | |

| Record name | ethyl 2,3-dimethylquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.